3,7-Dimethyloctyl naphthalene-2-carboxylate
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Overview
Description
3,7-Dimethyloctyl naphthalene-2-carboxylate is an organic compound with the molecular formula C20H28O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloctyl naphthalene-2-carboxylate typically involves the esterification of naphthalene-2-carboxylic acid with 3,7-dimethyloctanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloctyl naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for bromination or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
3,7-Dimethyloctyl naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloctyl naphthalene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then interact with biological pathways. The naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylate esters: Compounds with similar ester functional groups but different alkyl chains.
Dimethyloctyl derivatives: Compounds with the same alkyl chain but different aromatic or functional groups.
Uniqueness
3,7-Dimethyloctyl naphthalene-2-carboxylate is unique due to the specific combination of the naphthalene ring and the 3,7-dimethyloctyl ester group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
94417-98-8 |
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Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3,7-dimethyloctyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C21H28O2/c1-16(2)7-6-8-17(3)13-14-23-21(22)20-12-11-18-9-4-5-10-19(18)15-20/h4-5,9-12,15-17H,6-8,13-14H2,1-3H3 |
InChI Key |
PUJXHGQCFOOMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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